3-cyclobutyl-1,2-oxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

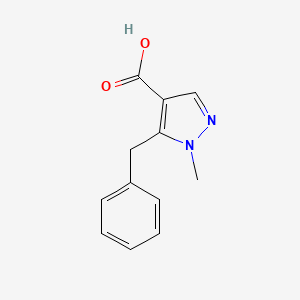

3-cyclobutyl-1,2-oxazole-5-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is also known as 3-Cyclobutylisoxazole-5-carboxylic acid .

Molecular Structure Analysis

The oxazole molecule is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The InChI code for 3-cyclobutyl-1,2-oxazole-5-carboxylic acid is 1S/C8H9NO3/c10-8(11)6-4-7(12-9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) .Physical And Chemical Properties Analysis

The physical form of 3-cyclobutyl-1,2-oxazole-5-carboxylic acid is a powder . It is stored at room temperature . Unfortunately, other specific physical and chemical properties such as density, melting point, and boiling point were not found in the sources I accessed.Safety and Hazards

The safety information for 3-cyclobutyl-1,2-oxazole-5-carboxylic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclobutyl-1,2-oxazole-5-carboxylic acid involves the cyclization of a suitable precursor molecule containing a cyclobutyl group and a carboxylic acid group with an appropriate reagent to form the oxazole ring. The carboxylic acid group can then be protected, and the cyclobutyl group can be oxidized to form the desired compound.", "Starting Materials": [ "Cyclobutylcarboxylic acid", "2-amino-2-methylpropanoic acid", "Thionyl chloride", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Sodium nitrite", "Copper(I) bromide", "Sodium azide", "Sodium borohydride", "Sodium periodate", "Sodium chlorite", "Sodium hydroxide", "Acetic acid", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Cyclobutylcarboxylic acid is reacted with thionyl chloride to form cyclobutylcarbonyl chloride.", "The resulting cyclobutylcarbonyl chloride is then reacted with 2-amino-2-methylpropanoic acid in the presence of sodium bicarbonate to form the corresponding amide.", "The carboxylic acid group of the amide is then protected using a suitable protecting group such as a methyl ester.", "The protected amide is then reacted with sodium nitrite and copper(I) bromide to form the corresponding diazonium salt.", "The diazonium salt is then reacted with sodium azide to form the corresponding azide.", "The azide is then reduced using sodium borohydride to form the corresponding amine.", "The amine is then oxidized using sodium periodate to form the corresponding aldehyde.", "The aldehyde is then reacted with sodium chlorite in the presence of acetic acid to form the corresponding oxazole ring.", "The protecting group is then removed using hydrochloric acid to form the desired compound, 3-cyclobutyl-1,2-oxazole-5-carboxylic acid." ] } | |

CAS RN |

1533663-34-1 |

Product Name |

3-cyclobutyl-1,2-oxazole-5-carboxylic acid |

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.